molecular formula C7H4ClF3O2 B1486893 3-Chloro-4-(trifluoromethoxy)phenol CAS No. 1000339-94-5

3-Chloro-4-(trifluoromethoxy)phenol

Cat. No.: B1486893
CAS No.: 1000339-94-5
M. Wt: 212.55 g/mol
InChI Key: ZDKAPCMMTRJKTR-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H4ClF3O2 and a molecular weight of 212.56 . It is used as a reagent in the preparation of isoindolinone compounds as GPR119 modulators for the treatment of diabetes, obesity, dyslipidemia, and related disorders .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with a chlorine atom and a trifluoromethoxy group attached to the benzene ring . The InChI code for this compound is 1S/C7H4ClF3O2/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3,12H .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 215.7±35.0 °C and a predicted density of 1.515±0.06 g/cm3 . Its storage temperature is room temperature under an inert atmosphere .

Scientific Research Applications

Oxidative Transformation by Manganese Oxides

Research by Zhang and Huang (2003) investigated the susceptibility of triclosan and chlorophene, which are structurally similar to 3-Chloro-4-(trifluoromethoxy)phenol, to oxidation by manganese oxides. This study is relevant because it demonstrates the reactivity of compounds with similar structures in environmental contexts, especially in relation to soil and sediment interactions (Zhang & Huang, 2003).

Chlorination in Water Treatment

Rule et al. (2005) studied the reaction of triclosan with free chlorine in water treatment, which is pertinent due to the structural similarities with this compound. The study's insights into chlorination reactions and by-product formation have implications for understanding how similar compounds might behave under similar conditions (Rule et al., 2005).

Environmental Photochemistry

Bianco et al. (2015) provided insights into the environmental photochemistry of triclosan, highlighting the significance of indirect photoreactions in surface waters. This research contributes to understanding the environmental fate and transformations of phenolic compounds, including those structurally related to this compound (Bianco et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

3-Chloro-4-(trifluoromethoxy)phenol plays a significant role in various biochemical reactions. It is known to interact with enzymes such as GPR119 modulators, which are involved in glucose homeostasis and lipid metabolism . The compound’s interaction with these enzymes helps in the regulation of metabolic processes, making it a valuable reagent in biochemical research.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways can lead to changes in cellular responses, affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an enzyme modulator, either inhibiting or activating enzyme activity . These interactions can lead to changes in gene expression, further influencing cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under inert atmospheric conditions at room temperature . Its degradation over time can lead to changes in its biochemical activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as improved glucose homeostasis and lipid metabolism . At higher doses, it can cause toxic or adverse effects, including respiratory irritation and skin corrosion .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for understanding its overall impact on metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biochemical activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors determine its precise location within the cell, influencing its biochemical interactions and effects.

Properties

IUPAC Name

3-chloro-4-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKAPCMMTRJKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654245
Record name 3-Chloro-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-94-5
Record name 3-Chloro-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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